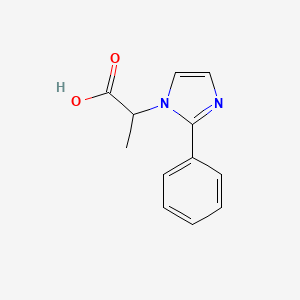

2-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(2-phenylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(12(15)16)14-8-7-13-11(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCIZZBJPBAXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-phenyl-1H-imidazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, a molecule of significant interest in medicinal chemistry. The synthesis is presented in a logical, two-stage process, commencing with the construction of the core 2-phenyl-1H-imidazole scaffold, followed by the strategic introduction of the propanoic acid moiety at the N-1 position. This document is intended to serve as a practical resource, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the reaction parameters.

Introduction

Imidazole-containing compounds are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities. The specific target of this guide, this compound, possesses a unique structural architecture that makes it a compelling candidate for further investigation in various therapeutic areas. The strategic combination of a lipophilic phenyl group, a versatile imidazole ring, and an acidic propanoic acid functional group provides a rich pharmacophore for potential interactions with biological targets. This guide will delineate a reliable synthetic route to access this valuable compound, empowering researchers to explore its full therapeutic potential.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the formation of the 2-phenyl-1H-imidazole ring system via the well-established Debus-Radziszewski reaction. This is followed by a nucleophilic substitution reaction to introduce the propanoic acid side chain at the N-1 position of the imidazole ring.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Phenyl-1H-imidazole

The foundational step in this synthesis is the construction of the 2-phenyl-1H-imidazole core. For this, the Debus-Radziszewski imidazole synthesis offers a reliable and straightforward approach. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and a source of ammonia.[1][2]

Mechanistic Considerations

The Debus-Radziszewski reaction proceeds through a series of condensation and cyclization steps. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring. The use of ammonium acetate as the ammonia source is often preferred as it also serves as a mild acid catalyst.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole

Materials:

-

Benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), glyoxal (1 equivalent of a 40% aqueous solution), and ammonium acetate (2.5 equivalents) in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenyl-1H-imidazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenyl-1H-imidazole as a white to off-white solid.

Stage 2: N-Alkylation and Hydrolysis

With the 2-phenyl-1H-imidazole in hand, the next crucial step is the introduction of the propanoic acid side chain at the N-1 position. This is achieved through a two-step sequence: N-alkylation with an appropriate electrophile, followed by hydrolysis of the resulting ester.

N-Alkylation of 2-Phenyl-1H-imidazole

The N-alkylation of imidazoles is a well-established transformation.[3][4] In this synthesis, 2-phenyl-1H-imidazole is deprotonated with a suitable base to form the corresponding imidazolide anion, which then acts as a nucleophile, attacking an electrophilic source of the propanoic acid moiety. Ethyl 2-bromopropanoate is an excellent choice for this purpose. The choice of base and solvent is critical for achieving good yields and regioselectivity. Strong, non-nucleophilic bases such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective. Alternatively, a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as acetonitrile can also be employed, often requiring elevated temperatures.[5]

Experimental Protocol: Synthesis of Ethyl 2-(2-phenyl-1H-imidazol-1-yl)propanoate

Materials:

-

2-Phenyl-1H-imidazole

-

Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl 2-bromopropanoate

-

Water

-

Ethyl acetate

-

Brine

Procedure (using Sodium Hydride):

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-phenyl-1H-imidazole (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford ethyl 2-(2-phenyl-1H-imidazol-1-yl)propanoate.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis, also known as saponification, is the preferred method as it is an irreversible reaction that proceeds to completion, ensuring a high yield of the final product.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-(2-phenyl-1H-imidazol-1-yl)propanoate

-

Sodium hydroxide (or Potassium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve ethyl 2-(2-phenyl-1H-imidazol-1-yl)propanoate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Summary

| Step | Reactants | Product | Key Reagents | Solvent | Typical Yield |

| 1 | Benzaldehyde, Glyoxal | 2-Phenyl-1H-imidazole | Ammonium acetate | Glacial acetic acid | 70-85% |

| 2a | 2-Phenyl-1H-imidazole, Ethyl 2-bromopropanoate | Ethyl 2-(2-phenyl-1H-imidazol-1-yl)propanoate | NaH or K2CO3 | DMF or Acetonitrile | 60-80% |

| 2b | Ethyl 2-(2-phenyl-1H-imidazol-1-yl)propanoate | This compound | NaOH | Ethanol/Water | >90% |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. By employing the Debus-Radziszewski reaction for the synthesis of the core imidazole ring, followed by a robust N-alkylation and subsequent saponification, this target molecule can be accessed in good overall yield. The detailed experimental protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize this and related compounds for further exploration in drug discovery and development programs.

References

-

Caloong Chemical Co., Ltd. Overview of the Synthesis Method of 2-Phenylimidazole. (2023-07-07). Available at: [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available at: [Link]

-

Chemguide. Hydrolysis of esters. Available at: [Link]

-

PMC - PubMed Central. The Cohesive Interactions in Phenylimidazoles. Available at: [Link]

-

Request PDF. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2025-08-05). Available at: [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

-

MDPI. 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. (2021-08-13). Available at: [Link]

-

Medicine LibreTexts. 9.9: Hydrolysis of Esters. (2022-10-04). Available at: [Link]

-

NIH. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023-06-19). Available at: [Link]

-

University of Otago. N-Alkylation of imidazoles. Available at: [Link]

-

Save My Exams. Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024-05-13). Available at: [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

-

MDPI. Electrochemical and Surface Analysis of 2-Phenylimidazole Adsorbed on Copper from Chloride Solution. Available at: [Link]

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022-05-04). Available at: [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

-

Request PDF. Reaction of hypochlorous acid with imidazole: Formation of 2-chloro- and 2-oxoimidazoles. (2025-08-10). Available at: [Link]

Sources

- 1. caloongchem.com [caloongchem.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. med.libretexts.org [med.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Structural Chemistry

In the realm of modern drug discovery and development, the precise elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar upon which rational drug design is built. The spatial arrangement of atoms, the nuances of bond lengths and angles, and the intricate dance of intermolecular forces collectively dictate a compound's pharmacokinetic and pharmacodynamic profile. This guide is dedicated to the comprehensive crystal structure analysis of imidazole-containing compounds, a class of heterocyclic entities renowned for their broad spectrum of biological activities.[1][2]

While a specific crystallographic dataset for 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid is not publicly available at the time of this writing, this guide will provide a thorough examination of a closely related and structurally significant analog: (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol.[3] By dissecting the synthesis, crystallization, and ultimate X-ray diffraction analysis of this analog, we will illuminate the principles and methodologies that are directly applicable to the title compound and other imidazole derivatives. This approach ensures that the core scientific principles and experimental logic are conveyed with the rigor and depth expected by our discerning audience.

The Strategic Imperative of Imidazole Derivatives in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding, both as a donor and an acceptor, which facilitates interactions with biological targets.[4] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The therapeutic potential of these compounds is inextricably linked to their three-dimensional structure, which governs their binding affinity and selectivity for specific enzymes and receptors.[4]

Part 1: From Synthesis to Single Crystal – The Genesis of a Structure

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and reliability of the diffraction data.

Synthesis of a Representative Analog: (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol

The synthesis of (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol provides a practical example of the chemical pathways leading to this class of compounds. The synthesis is typically a multi-step process, often starting from a chiral precursor to ensure the desired stereochemistry of the final product.

Experimental Protocol: Synthesis of (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol [3]

-

Preparation of the Intermediate: The synthesis commences with the preparation of methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate, following established literature procedures.[3]

-

Reduction Reaction: To a solution of methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate (10.0 mmol) in ethanol (150 ml) at 273 K (0 °C), sodium borohydride (NaBH₄) (40 mmol) is added portion-wise over 30 minutes. The use of a reducing agent like NaBH₄ is a standard and effective method for the conversion of an ester to an alcohol.

-

Reaction Progression and Work-up: The reaction mixture is stirred at 333 K (60 °C) for 20 hours to ensure complete conversion. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The resulting residue is treated with a saturated potassium carbonate (K₂CO₃) solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated.

-

Final Purification and Crystallization: The crude product is purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction are obtained by recrystallization from a solvent such as dichloromethane.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Framework for the Comprehensive Analysis of 2-(2-phenyl-1H-imidazol-1-yl)propanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive theoretical framework for the multifaceted investigation of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid. As a molecule incorporating the biologically significant imidazole pharmacophore and a propanoic acid moiety, it presents a compelling subject for computational analysis in the context of drug discovery and development.[1][2][3][4][5][6][7] This document eschews a rigid template in favor of a logically flowing narrative that mirrors a systematic theoretical research campaign, from fundamental molecular characterization to the exploration of its potential as a therapeutic agent.

The protocols and methodologies detailed herein are designed to be self-validating, providing a robust and reproducible approach to the computational modeling of this and similar small molecules.

Foundational Analysis: Understanding the Molecule

Before embarking on complex simulations, a thorough understanding of the fundamental properties of this compound is paramount. This initial phase focuses on its electronic structure and conformational landscape.

Molecular Structure and Isomerism

The initial step involves the construction of the 3D structure of the molecule. It is crucial to consider the potential for stereoisomerism at the chiral center of the propanoic acid group, leading to (S) and (R) enantiomers. Both enantiomers should be modeled, as they may exhibit different biological activities.

Quantum Chemical Calculations

To gain insights into the electronic properties and reactivity of the molecule, Density Functional Theory (DFT) calculations are the method of choice.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: B3LYP functional with a 6-31G(d,p) basis set is a good starting point for geometry optimization.

-

Procedure:

-

Construct the initial 3D structure of both (S) and (R) enantiomers.

-

Perform a full geometry optimization to find the lowest energy conformation.

-

Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Rationale: This step provides the most stable 3D structure of the molecule, which is the foundation for all subsequent calculations. The frequency analysis also yields thermodynamic properties such as zero-point vibrational energy.

Data Presentation 1: Optimized Geometric Parameters

| Parameter | (S)-enantiomer | (R)-enantiomer |

| Bond Length (Å) - C(carboxyl)-C(alpha) | Calculated Value | Calculated Value |

| Bond Angle (°) - N(imidazole)-C(alpha)-C(carboxyl) | Calculated Value | Calculated Value |

| Dihedral Angle (°) - Phenyl-Imidazole | Calculated Value | Calculated Value |

Note: The table above should be populated with the actual output from the DFT calculations.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity.

Protocol 2: HOMO-LUMO Analysis

-

Software: Use the output from the geometry optimization in Protocol 1.

-

Procedure:

-

Visualize the HOMO and LUMO isosurfaces to identify regions of electron donation and acceptance.

-

Calculate the HOMO-LUMO energy gap to estimate the molecule's chemical stability and reactivity.

-

Calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index from the HOMO and LUMO energies.

-

-

Rationale: This analysis helps to predict how the molecule might interact with biological targets. A smaller HOMO-LUMO gap suggests higher reactivity.[8]

Visualization 1: Theoretical Modeling Workflow

Caption: A workflow for the theoretical modeling of this compound.

Simulating the Dynamic Nature: Molecular Dynamics

While quantum chemistry provides a static picture, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time in a more realistic environment.

Protocol 3: Classical Molecular Dynamics Simulation

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general-purpose force field like GAFF (General Amber Force Field) is suitable for small organic molecules.

-

Procedure:

-

Parameterize the molecule using tools like Antechamber.

-

Solvate the molecule in a water box (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Perform energy minimization, followed by NVT and NPT equilibration.

-

Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.

-

-

Rationale: MD simulations reveal the flexibility of the molecule, its interactions with water, and its dominant conformations in solution.

Data Presentation 2: Key MD Simulation Parameters

| Parameter | Value | Justification |

| Force Field | GAFF | Widely used and validated for organic molecules. |

| Water Model | TIP3P | A standard choice for biomolecular simulations. |

| Simulation Time | 100 ns | A reasonable duration for conformational sampling. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

Predicting Biological Activity: Molecular Docking and ADMET Profiling

The ultimate goal of modeling a potential drug candidate is to understand its interaction with biological targets and its pharmacokinetic properties.

Target Identification and Molecular Docking

Based on the known biological activities of imidazole derivatives, potential protein targets can be identified.[1][3][5][6] For instance, enzymes like cyclooxygenases (COX) or kinases are plausible targets.[9]

Protocol 4: Molecular Docking

-

Software: AutoDock Vina, Glide, or GOLD.

-

Procedure:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Define the binding site based on known ligands or using a blind docking approach.

-

Dock the optimized structures of the (S) and (R) enantiomers into the binding site.

-

Analyze the docking poses and binding affinities.

-

-

Rationale: Molecular docking predicts the preferred binding mode and affinity of a ligand to a protein target, providing a hypothesis for its mechanism of action.[1]

Visualization 2: Ligand-Receptor Interaction Concept

Caption: Conceptual diagram of ligand-receptor binding leading to a biological response.

In Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success.

Protocol 5: ADMET Profiling

-

Software: SwissADME, pkCSM, or similar web-based tools or standalone software.

-

Procedure:

-

Submit the 2D or 3D structure of the molecule to the ADMET prediction server.

-

Analyze the predicted parameters, such as Lipinski's rule of five, solubility, blood-brain barrier penetration, and potential toxicity.

-

-

Rationale: In silico ADMET prediction helps to identify potential liabilities of a drug candidate early in the discovery process, reducing the risk of late-stage failures.[1]

Data Presentation 3: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | Calculated Value | < 500 g/mol |

| LogP | Calculated Value | < 5 |

| H-bond Donors | Calculated Value | < 5 |

| H-bond Acceptors | Calculated Value | < 10 |

| Blood-Brain Barrier Permeability | Prediction | Yes/No |

| CYP2D6 Inhibition | Prediction | Yes/No |

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth analysis of this compound. By systematically applying the described quantum chemical, molecular dynamics, and molecular docking methodologies, researchers can gain significant insights into its physicochemical properties, dynamic behavior, and potential as a therapeutic agent. The results from these computational studies can guide further experimental investigations, including synthesis, in vitro, and in vivo testing, ultimately accelerating the drug discovery and development process.

References

-

Al-Hourani, B. J., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. [Link]

-

Adeyemi, O. S., et al. (2020). Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship. Parasitology Research, 119(5), 1439-1453. [Link]

-

Aouad, M. R., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. ResearchGate. [Link]

-

Khan, I., et al. (2014). Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones. Tropical Journal of Pharmaceutical Research, 13(12), 2049-2056. [Link]

-

Yusuf, M., & Khan, R. A. (2012). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. ResearchGate. [Link]

-

Goksen, U. S., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1248-1258. [Link]

-

PubChem. (n.d.). Propionic Acid. PubChem. [Link]

-

Wikipedia. (2024). Imidazole. Wikipedia. [Link]

-

Study.com. (n.d.). Propanoic Acid Formula, Structure & Properties. Study.com. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3149. [Link]

-

ResearchGate. (n.d.). Imidazole and its derivatives: Introduction and synthetic aspects. ResearchGate. [Link]

-

Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid (Compound). Exposome-Explorer. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]

-

Ahmed, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3123. [Link]

-

PubMed. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. [Link]

-

ResearchGate. (n.d.). Imidazole and its derivatives: Introduction and synthetic aspects. ResearchGate. [Link]

-

ResearchGate. (n.d.). Propionic Acid and Derivatives. ResearchGate. [Link]

-

PubMed Central (PMC). (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PubMed Central (PMC). [Link]

-

MDPI. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

-

PubMed Central (PMC). (n.d.). Pharmacophore Optimization of Imidazole Chalcones to Modulate Microtubule Dynamics. PubMed Central (PMC). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-(2-phenyl-1H-imidazol-1-yl)propanoic Acid in Cancer Cell Lines

Introduction: The Therapeutic Potential of Imidazole Derivatives in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several approved anticancer drugs.[1] This versatile heterocycle can engage in a variety of biological interactions, enabling the design of molecules that target specific pathways dysregulated in cancer.[1] Derivatives of imidazole have been shown to exert their antitumor effects through diverse mechanisms, including the inhibition of key signaling molecules like the epidermal growth factor receptor (EGFR), interference with angiogenesis, and disruption of microtubule dynamics.[2][3][4] A common and highly desirable outcome of these targeted interventions is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle in cancer cells.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel imidazole derivative, 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, in the context of cancer cell line investigations. The protocols detailed herein are designed to be self-validating systems, providing a robust framework for assessing the compound's cytotoxic and mechanistic properties.

Compound Profile: this compound

| Compound Name | This compound |

| Chemical Structure | ``` |

| [Image of the chemical structure of this compound] |

Caption: A hypothesized signaling pathway for the induction of apoptosis.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

Principle: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Interpretation: Changes in the expression levels of the target proteins in the treated samples compared to the control can provide insights into the mechanism of action. For example, a decrease in Bcl-2 and an increase in Bax, cleaved Caspase-3, and cleaved PARP would support the induction of apoptosis via the intrinsic pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The findings from these studies will be crucial in determining the compound's efficacy and mechanism of action, thereby guiding further preclinical development. Future studies could involve investigating the compound's effects on other cancer-related processes, such as cell migration and invasion, and ultimately, its evaluation in in vivo animal models.

References

- National Institutes of Health. (2026, January 6).

- National Institutes of Health. (n.d.).

- RSC Publishing. (n.d.). Rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as an anti-angiogenesis and anti-cancer agent.

- PubMed. (2013, August 1). Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds.

- National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.

- National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.

- PubMed. (n.d.). 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase.

- MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines.

- MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.

- PubMed Central (PMC). (2024, November 14).

- PubMed Central (PMC). (n.d.). Imidazoles as potential anticancer agents.

- ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).

- IMedPub. (2018, March 5).

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as an anti-angiogenesis and anti-cancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines [mdpi.com]

Application Note: Measuring Enzyme Inhibition by 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid with a Focus on Cyclooxygenase (COX) Activity

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors

Imidazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A significant portion of these effects can be attributed to their ability to inhibit specific enzymes involved in pathological processes.[4] The compound 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, with its characteristic imidazole core, is a promising candidate for targeted enzyme inhibition. Given the structural similarities to known anti-inflammatory agents, this application note will focus on protocols to evaluate its inhibitory activity against cyclooxygenase (COX) enzymes.[5][6]

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostanoid biosynthesis pathway, converting arachidonic acid into prostaglandins, which are critical mediators of inflammation and pain.[7] Consequently, the inhibition of COX enzymes is a well-established therapeutic strategy for the management of inflammatory conditions.[8] This guide provides detailed protocols for researchers, scientists, and drug development professionals to characterize the inhibitory potential of this compound against COX-1 and COX-2, determine its potency (IC50), and gain insights into its mechanism of action.

Principle of the Cyclooxygenase Inhibition Assay

The protocols outlined below are based on a fluorometric method for detecting COX activity.[9][10] This assay measures the peroxidase component of the COX enzyme. In this reaction, the COX enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity can be measured by monitoring the oxidation of a fluorogenic substrate, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is converted to the highly fluorescent compound resorufin.[10] The rate of fluorescence increase is directly proportional to the COX activity. An inhibitor, such as this compound, will decrease the rate of resorufin formation.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Ovine COX-1 | Cayman Chemical | 60100 | -80°C |

| Human Recombinant COX-2 | Cayman Chemical | 60122 | -80°C |

| Arachidonic Acid | Sigma-Aldrich | A3611 | -20°C |

| 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) | Cayman Chemical | 10011663 | -20°C |

| Heme | Sigma-Aldrich | H9039 | 4°C |

| Tris-HCl buffer, pH 8.0 | Thermo Fisher | 15568025 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| This compound | Synthesized in-house or custom synthesis | N/A | As per synthesis batch |

| Celecoxib (COX-2 selective inhibitor) | Sigma-Aldrich | C2955 | Room Temperature |

| SC-560 (COX-1 selective inhibitor) | Cayman Chemical | 70360 | Room Temperature |

| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |

| Fluorescence microplate reader | (e.g., BioTek Synergy) | N/A | N/A |

Experimental Protocols

Preparation of Reagents

The careful preparation of reagents is critical for the reproducibility and accuracy of the assay.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor Solution: Prepare a 10 mM stock solution of heme in DMSO. For the working solution, dilute the stock solution to 10 µM in the assay buffer. This cofactor is essential for the peroxidase activity of COX enzymes.

-

Arachidonic Acid Substrate Solution: Prepare a 10 mM stock solution of arachidonic acid in ethanol. For the working solution, dilute the stock to 100 µM in the assay buffer immediately before use. Keep on ice.

-

ADHP Fluorogenic Substrate Solution: Prepare a 10 mM stock solution of ADHP in DMSO. For the working solution, dilute the stock to 200 µM in the assay buffer. Protect from light.

-

Enzyme Solutions (COX-1 and COX-2): Thaw the enzyme vials on ice. Dilute the enzymes in the assay buffer to the desired concentration (e.g., 10 units/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

Experimental Workflow for IC50 Determination

The following workflow outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

Figure 2: Inhibition of the Cyclooxygenase (COX) pathway.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of the inhibitor or other reagents. | Run a background control for each inhibitor concentration. |

| Low signal-to-noise ratio | Insufficient enzyme activity or substrate concentration. | Increase enzyme concentration or optimize substrate concentration. |

| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or measure the initial rate over a shorter time period. |

| Inconsistent results | Pipetting errors or improper reagent preparation. | Ensure accurate pipetting and fresh preparation of reagents. |

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound as a cyclooxygenase inhibitor. By following these guidelines, researchers can reliably determine the inhibitory potency and selectivity of this compound, which is a critical step in the drug discovery and development process. The insights gained from these assays will help to elucidate the therapeutic potential of this and other novel imidazole derivatives.

References

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR. Retrieved from [Link]

-

View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. (2018). PubMed. Retrieved from [Link]

-

Biochemical and biological properties of 4-(3-phenyl- [1][2][3]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (n.d.). PubMed. Retrieved from [Link]

-

Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. (2026). PubMed. Retrieved from [Link]

-

Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). (2008). PubMed. Retrieved from [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central. Retrieved from [Link]

-

(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. (n.d.). PubMed Central. Retrieved from [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Retrieved from [Link]

-

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI. Retrieved from [Link]

-

Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). (n.d.). Elabscience. Retrieved from [Link]

-

Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved from [Link]

-

Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

-

IC50 Determination. (n.d.). edX. Retrieved from [Link]

-

Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved from [Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]

-

Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). PubMed Central. Retrieved from [Link]

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

-

2.5: Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). bioRxiv. Retrieved from [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). ACS Publications. Retrieved from [Link]

-

Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. (n.d.). PubMed Central. Retrieved from [Link]

-

IC50. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (2025). ResearchGate. Retrieved from [Link]

-

Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PubMed Central. Retrieved from [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). DiVA portal. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes & Protocols: 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid as a Versatile Chemical Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its coordination with metal ions in enzymes make it a privileged scaffold in drug design.[5] When combined with a phenyl group at the 2-position and a propanoic acid side chain at the N-1 position, as in this compound, the resulting molecule becomes a highly versatile building block for creating diverse chemical libraries with significant therapeutic potential.

The 2-phenyl-imidazole core is associated with a wide array of biological activities, including but not limited to, antifungal, anticancer, and anti-inflammatory properties.[2][6][7] For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been identified as potent α-glucosidase inhibitors for anti-diabetic applications and as 17β-HSD10 inhibitors for the potential treatment of Alzheimer's disease.[8][9] The propanoic acid moiety provides a crucial handle for synthetic elaboration, allowing for the facile introduction of various functional groups through amide or ester linkages. This enables a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide to the strategic use of this compound as a foundational element in modern drug discovery campaigns.

Physicochemical Properties and Predicted Reactivity

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its behavior in biological systems.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| pKa (Carboxylic Acid) | ~4-5 |

| pKa (Imidazole) | ~6-7 |

| LogP | ~2.5 |

| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) |

| Hydrogen Bond Acceptors | 3 (Imidazole N, Carbonyl O) |

The molecule possesses three primary sites for chemical modification:

-

The Carboxylic Acid: The most reactive site for derivatization, readily undergoing esterification and amidation reactions.

-

The Imidazole Ring: The N-3 nitrogen can be protonated or alkylated. The C-4 and C-5 positions are susceptible to electrophilic substitution, although this is less common than derivatization of the carboxylic acid.

-

The Phenyl Ring: Can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce further diversity.

Strategic Application in Drug Discovery: A Workflow

The primary application of this compound is as a scaffold for the generation of compound libraries for high-throughput screening and lead optimization. The general workflow is depicted below:

Caption: Workflow for utilizing this compound in drug discovery.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of the title compound via N-alkylation of 2-phenyl-1H-imidazole with a suitable propanoic acid derivative.

Reaction Scheme:

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: A Cell-Based Screening Cascade for the Identification and Characterization of Novel 2-(2-phenyl-1H-imidazol-1-yl)propanoic Acid Analogs as Anti-Inflammatory Agents

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole nucleus is a versatile scaffold that is a core component of numerous biologically active molecules, including the amino acid histidine and purines.[1] Compounds containing the imidazole moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and antiviral properties.[1][2] Specifically, analogs of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid are of significant interest due to their structural similarity to known therapeutic agents and their potential to modulate key inflammatory pathways.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[3][4] Key mediators of the inflammatory cascade include prostaglandins, produced by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is largely regulated by the transcription factor NF-κB (nuclear factor-kappa B).[3][5] The development of novel anti-inflammatory drugs with improved efficacy and fewer side effects remains a critical area of research.[6]

This application note presents a comprehensive, multi-tiered cell-based screening strategy designed to identify and characterize novel this compound analogs with anti-inflammatory activity. The proposed workflow is designed to be robust, efficient, and informative, providing researchers with a clear path from initial hit identification to mechanistic elucidation.

The Screening Cascade: A Strategic Approach to Hit Discovery

A successful screening campaign requires a logical and stepwise approach to efficiently identify promising lead compounds while minimizing false positives and negatives. The proposed cascade begins with broad, high-throughput primary screens to assess the general anti-inflammatory potential and cytotoxicity of the compound library. Hits from the primary screen are then advanced to more specific secondary and mechanistic assays to delineate their mode of action.

Figure 1: Proposed screening cascade for identifying and characterizing anti-inflammatory this compound analogs.

Part 1: Primary Screening - Identifying Active and Non-Toxic Compounds

The initial phase of the screening campaign focuses on identifying compounds that can suppress inflammatory signaling without causing significant cell death. A dual-assay approach is recommended, combining a primary anti-inflammatory screen with a concurrent cytotoxicity assessment.

Primary Anti-Inflammatory Screen: NF-κB Reporter Gene Assay

Rationale: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3][4] Therefore, an NF-κB reporter gene assay serves as an excellent primary screen to identify compounds that inhibit this critical pathway.[7][8] This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[9] Inhibition of the NF-κB pathway results in a quantifiable decrease in reporter gene expression.

Recommended Cell Line: THP-1-NF-κB-Luc reporter cell line, a human monocytic cell line that can be differentiated into macrophage-like cells, providing a relevant model for studying inflammation.[9]

Protocol: NF-κB Reporter Gene Assay

-

Cell Seeding: Seed THP-1-NF-κB-Luc cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Prepare a serial dilution of the this compound analogs in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells at the desired final concentrations. Include a vehicle control and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

-

Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with an NF-κB activator such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL) to induce NF-κB activation.[10]

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.

-

Luminescence Measurement: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the compound-treated wells to the vehicle control. Calculate the half-maximal inhibitory concentration (IC50) for active compounds.

Cytotoxicity Counter-Screen: Cell Viability Assay

Rationale: It is crucial to distinguish true inhibition of the inflammatory pathway from non-specific cytotoxicity. Therefore, a cell viability assay should be run in parallel with the primary screen.[11] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method that measures ATP levels, an indicator of metabolically active cells.[12][13]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding and Treatment: Prepare a parallel 96-well plate as described for the NF-κB reporter assay, including the same compound concentrations and controls.

-

Incubation: Incubate the plate for the same duration as the primary screen (6-8 hours) at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the compound-treated wells to the vehicle control. Compounds exhibiting significant cytotoxicity (e.g., >20% reduction in cell viability) at concentrations where they show anti-inflammatory activity should be flagged as potentially cytotoxic and may be deprioritized.

| Parameter | NF-κB Reporter Assay | CellTiter-Glo® Assay |

| Cell Line | THP-1-NF-κB-Luc | THP-1 |

| Plate Type | 96-well, white, clear-bottom | 96-well, white, solid-bottom |

| Seeding Density | 5 x 10^4 cells/well | 5 x 10^4 cells/well |

| Stimulus | LPS (100 ng/mL) or TNF-α (20 ng/mL) | None |

| Incubation Time | 6-8 hours | 6-8 hours |

| Readout | Luminescence | Luminescence |

| Primary Endpoint | Inhibition of NF-κB activity (IC50) | Cell viability (%) |

Part 2: Secondary and Mechanistic Assays - Unraveling the Mode of Action

Compounds that demonstrate significant and non-toxic inhibition of NF-κB activity in the primary screen should be advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

Prostaglandin E2 (PGE2) Production Assay

Rationale: Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes.[5] Measuring the production of PGE2, a major pro-inflammatory prostaglandin, provides a direct assessment of a compound's ability to inhibit the COX pathway.[14] A competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method for quantifying PGE2 levels in cell culture supernatants.[15][16]

Recommended Cell Line: RAW 264.7 murine macrophage cell line, which is known to produce high levels of PGE2 upon stimulation with LPS.[17]

Protocol: PGE2 Competitive ELISA

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well tissue culture plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing the serially diluted test compounds. Include a vehicle control and a known COX inhibitor (e.g., celecoxib or indomethacin) as a positive control.

-

Stimulation: After a 1-hour pre-incubation, stimulate the cells with LPS (1 µg/mL).

-

Supernatant Collection: Incubate for 18-24 hours at 37°C. After incubation, carefully collect the cell culture supernatant for PGE2 analysis.

-

ELISA Procedure: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.[15][18] This typically involves the competitive binding of PGE2 in the sample and a fixed amount of labeled PGE2 to a limited number of antibody binding sites.

-

Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the concentration of PGE2 in each sample from the standard curve. Determine the IC50 value for each active compound.

NF-κB Nuclear Translocation Assay (High-Content Imaging)

Rationale: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to regulate gene expression.[19] A high-content imaging assay directly visualizes and quantifies this translocation event, providing a more direct measure of NF-κB pathway inhibition than a reporter assay.[20][21] This method offers single-cell resolution and can provide valuable information on cellular morphology.[22]

Recommended Cell Line: Human umbilical vein endothelial cells (HUVECs) or RAW 264.7 macrophages are suitable for this assay.[19]

Figure 2: Simplified schematic of the NF-κB signaling pathway and a potential point of inhibition for the test compounds.

Protocol: High-Content NF-κB Translocation Assay

-

Cell Seeding: Seed cells in a 96-well imaging plate (e.g., black-walled, clear-bottom) and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-incubate the cells with test compounds for 1 hour, followed by stimulation with TNF-α or LPS for 30-60 minutes.[19]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence Staining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65) and a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[21]

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell. Quantify the fluorescence intensity of the NF-κB stain in both compartments. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.[21]

-

Data Analysis: Determine the IC50 values for compounds that inhibit NF-κB translocation.

| Parameter | PGE2 ELISA | NF-κB Translocation Assay |

| Cell Line | RAW 264.7 | HUVEC or RAW 264.7 |

| Plate Type | 96-well tissue culture plate | 96-well imaging plate |

| Stimulus | LPS (1 µg/mL) | TNF-α (20 ng/mL) or LPS (100 ng/mL) |

| Incubation Time | 18-24 hours (stimulation) | 30-60 minutes (stimulation) |

| Readout | Absorbance (colorimetric) | Fluorescence intensity |

| Primary Endpoint | Inhibition of PGE2 production (IC50) | Inhibition of NF-κB translocation (IC50) |

Conclusion: A Pathway to Novel Anti-Inflammatory Therapeutics

The cell-based screening cascade detailed in this application note provides a robust and scientifically sound framework for the identification and characterization of novel this compound analogs as potential anti-inflammatory agents. By systematically progressing from broad primary screens to more defined mechanistic assays, researchers can efficiently identify promising lead compounds and gain valuable insights into their mode of action. This strategic approach, grounded in established cell biology and pharmacological principles, will undoubtedly accelerate the discovery of the next generation of anti-inflammatory therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(2), M1229. [Link]

-

An, J., Yang, H., Zhang, Q., Liu, C., Zhao, J., Zhang, M., & Chen, B. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS One, 13(6), e0199966. [Link]

-

Chandrashekhar, C., Shobha, V., & Sriram, D. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289–299. [Link]

-

Choi, Y. J., Lee, W. S., & Chun, W. (2011). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Molecules and Cells, 32(3), 273–280. [Link]

-

Do, H. T., Nguyen, T. P., Nguyen, T. C., Le, T. H., & Dang, T. T. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2016, 9348398. [Link]

-

Gao, Y., Shang, Z., Li, W., Guo, Y., Ku, J., & Wang, Y. (2022). Establishment of a High Content Image Platform to Measure NF-ΚB Nuclear Translocation in LPS-induced RAW264.7 Macrophages for Screening Anti-inflammatory Drug Candidates. Current Pharmaceutical Design, 28(1), 1-11. [Link]

-

Sun, C., Zhang, Y., Wang, H., Yin, Z., Wu, L., Huang, Y., Zhang, W., & Bing, Y. (2021). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Archiv der Pharmazie, 354(1), e2000249. [Link]

-

BPS Bioscience. (n.d.). COX Screening. Retrieved from [Link]

-

Yu, H., Lin, L., Zhang, Z., Zhang, H., & Hu, H. (2021). A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors. International Journal of Molecular Sciences, 22(16), 8785. [Link]

-

Kim, Y. H., Choi, J. M., Lee, S. Y., Lee, S. H., & Kim, S. K. (2014). Preclinical pharmacokinetic characterization of 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, a novel DGAT-1 inhibitor. Xenobiotica, 44(10), 886–895. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

An, W. G., & Il-Kim, Y. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening. InTech. [Link]

-

Kourounakis, A. P., Tsiakitzis, K. C., & Kourounakis, P. N. (2007). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 50(23), 5679–5685. [Link]

-

Genta-Jouve, G., & Soubrier, F. (2020). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 25(21), 5031. [Link]

-

Axxam S.p.A. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

-

Al-Suhaimi, K. S., & Al-Salahi, R. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(19), 6543. [Link]

-

Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

-

Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]

-

Abeomics. (n.d.). NF-kB Reporter Assay|Compound Screening Services. Retrieved from [Link]

-

Meijer, K., de Vos, P., & Priebe, M. G. (2014). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 164, 27-32. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. Retrieved from [Link]

-

Alafeefy, A. M., Abdel-Aziz, M., Kadi, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4689. [Link]

-

Schneider, C., & Rau, T. (2012). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. In Non-Steroidal Anti-Inflammatory Drugs. InTech. [Link]

-

de Faria, F. P., de Oliveira, A. C., de Souza, K. S., & da Silva, J. A. (2014). Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening. Journal of Biomolecular Screening, 19(5), 747–754. [Link]

-

RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Retrieved from [Link]

-

Ferreira, M., & Pires, B. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2321. [Link]

-

BPS Bioscience. (n.d.). NF-κB Reporter (Luc) – THP-1 Cell Line. Retrieved from [Link]

-

Promega Corporation. (2023, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay [Video]. YouTube. [Link]

-

Al-Ghorbani, M., Al-Ostoot, F. H., Kheder, N. A., & Al-Majid, A. M. (2021). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. BMC Chemistry, 15(1), 1-15. [Link]

-

Chemistry Conferences 2022. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Retrieved from [Link]

-

Wang, Y., Zhang, L., & Wu, J. (2012). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. Cytometry Part A, 81(6), 518–525. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abeomics.com [abeomics.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. chemistryworldconference.com [chemistryworldconference.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 13. m.youtube.com [m.youtube.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. arborassays.com [arborassays.com]

- 17. mdpi.com [mdpi.com]

- 18. assaygenie.com [assaygenie.com]

- 19. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening | PLOS One [journals.plos.org]

Troubleshooting & Optimization

resolving solubility issues of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid in biological buffers

Technical Support Center: Solubility Solutions for 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Welcome to the dedicated technical support guide for resolving solubility challenges with this compound in biological buffers. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations for their in vitro and in vivo experimental setups. Here, we will dissect the underlying chemical principles governing the solubility of this molecule and provide a systematic, evidence-based approach to overcoming these hurdles.

Part 1: Understanding the Challenge - The Physicochemical Profile

This compound is a weak acid. Its solubility in aqueous solutions, particularly in the neutral pH range of most biological buffers, is often limited. This poor solubility can lead to inconsistent experimental results, precipitation during assays, and an underestimation of the compound's true biological activity.

The key to resolving these issues lies in understanding the compound's physicochemical properties. The two primary factors influencing its solubility are its pKa and its lipophilicity (logP) .

-

pKa : The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For a weak acid like this compound, the carboxylic acid group will be deprotonated (negatively charged) at a pH above its pKa, rendering it more soluble in aqueous media. Conversely, at a pH below its pKa, it will be in its neutral, less soluble form.

-

logP : This value represents the ratio of the compound's concentration in an organic solvent (like octanol) to its concentration in an aqueous solvent. A higher logP indicates greater lipophilicity and generally lower aqueous solubility.

By manipulating the formulation, we can shift the equilibrium towards the more soluble, ionized form of the compound, thereby achieving higher concentrations in your biological buffers.

Part 2: Troubleshooting Guide & FAQs

This section provides a question-and-answer-based guide to address common solubility issues.

FAQ 1: My compound is precipitating out of my PBS buffer (pH 7.4). What is the first thing I should try?

Answer: The most likely reason for precipitation at neutral pH is that the buffer's pH is too close to or below the pKa of your compound, favoring the less soluble, non-ionized form. The first and most straightforward approach is to adjust the pH of your buffer.

Rationale: According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as the pH of the solution moves further above its pKa. By increasing the pH, you deprotonate the carboxylic acid group, making the molecule more polar and thus more soluble in water.

Troubleshooting Steps:

-

Determine the pKa: If the pKa of this compound is not known, it can be estimated using software like ChemDraw or obtained from literature sources.

-

Prepare a pH Gradient: Prepare small batches of your biological buffer (e.g., PBS) at slightly elevated pH values, such as 7.8, 8.0, and 8.2.

-

Test Solubility: Attempt to dissolve your compound in these higher pH buffers. You should observe a significant increase in solubility.

-

Consider Assay Compatibility: Ensure that the slightly alkaline pH is compatible with your biological assay and will not affect cell viability or protein function.

FAQ 2: I've tried adjusting the pH, but I still can't reach my target concentration. What are my other options?